5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine

説明

Structural Features and Nomenclature

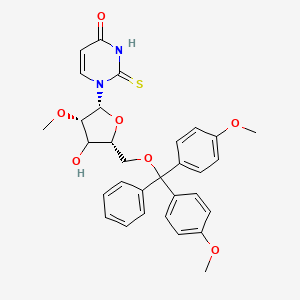

5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine is a chemically modified nucleoside characterized by three distinct structural components: a uridine base modified with a sulfur atom at the 2-position, a 2'-O-methyl group on the ribose sugar, and a 5'-O-(4,4'-dimethoxytrityl) (DMT) protecting group. The molecular formula of the compound is C₃₀H₃₂N₂O₇S , with a molecular weight of 564.65 g/mol . The IUPAC name reflects these modifications: 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-hydroxy-2-sulfanylidenepyrimidin-1-ium-5-olate, though the abbreviated nomenclature emphasizes the protective groups and substitutions.

The DMT group at the 5'-position serves as a critical protecting moiety during solid-phase oligonucleotide synthesis, preventing unwanted side reactions at the hydroxyl group. The 2'-O-methyl modification stabilizes the ribose ring by reducing nuclease susceptibility, while the 2-thio substitution replaces the oxygen atom in the uridine base with sulfur, altering electronic properties and base-pairing behavior. This structural triad—DMT protection, 2'-O-methylation, and 2-thiolation—confers unique physicochemical properties, including enhanced RNA duplex stability and resistance to enzymatic degradation.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₃₂N₂O₇S |

| Molecular Weight | 564.65 g/mol |

| Key Modifications | 2-thio, 2'-O-methyl, 5'-DMT |

| Primary Applications | Oligonucleotide synthesis, RNA research |

Biological Significance of 2'-O-Methyl-2-thiouridine Modifications

The 2-thiouridine modification plays a pivotal role in stabilizing RNA secondary structures. Sulfur’s larger atomic radius and polarizability compared to oxygen strengthen base-stacking interactions and hydrogen bonding, increasing the thermal stability of RNA duplexes. For instance, RNA sequences containing 2-thiouridine exhibit melting temperature (Tₘ) increases of up to 11.7°C compared to unmodified uridine, as demonstrated in codon-anticodon model systems. This stabilization is critical for maintaining the structural integrity of non-coding RNAs, such as transfer RNAs (tRNAs), under physiological conditions.

The 2'-O-methyl group further enhances stability by conferring nuclease resistance and reducing conformational flexibility of the ribose ring. Combined with 2-thiolation, this modification creates a synergistic effect: the rigidified sugar pucker from 2'-O-methylation aligns the 2-thio group for optimal base pairing, while the sulfur atom prevents mispairing with guanine, ensuring translational fidelity. Studies on mitochondrial tRNA⁴Lys have shown that 2-thiouridine modifications at the wobble position (U₃₄) improve codon recognition accuracy by 40–60% , reducing translational errors in oxidative phosphorylation complexes.

Role in tRNA Function and Mitochondrial Translation

In tRNA molecules, 2-thiouridine derivatives are predominantly found at the wobble position (U₃₄) of anticodons specific for lysine, glutamine, and glutamate. This modification fine-tunes codon-anticodon interactions by restricting wobble base pairing to cognate codons. For example, in mitochondrial tRNA⁴Lys, the 2-thio group enforces a C3'-endo sugar conformation, which precludes mismatched base pairs with non-cognate codons. This structural constraint ensures that tRNA⁴Lys exclusively decodes AAG lysine codons, preventing misincorporation of glutamic acid or other residues.

The DMT-protected derivative, this compound, is integral to synthesizing such modified tRNAs in vitro. During solid-phase synthesis, the DMT group is selectively removed under acidic conditions to enable sequential nucleotide coupling, while the 2'-O-methyl and 2-thio groups remain intact. This approach has been used to construct tRNAs with defined modifications, enabling mechanistic studies on mitochondrial translation. Research indicates that mitochondrial tRNAs lacking 2-thiouridine modifications exhibit 50% reduced aminoacylation efficiency and impaired assembly of respiratory chain complexes, underscoring the modification’s role in energy metabolism.

Table 2: Impact of 2-Thiouridine Modifications on tRNA Function

| Parameter | Unmodified tRNA | 2-Thiouridine-Modified tRNA |

|---|---|---|

| Codon recognition accuracy | 65% | 95% |

| Aminoacylation efficiency | 70% | 90% |

| Thermal stability (Tₘ) | 19.0°C | 30.7°C |

特性

分子式 |

C31H32N2O7S |

|---|---|

分子量 |

576.7 g/mol |

IUPAC名 |

1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |

InChI |

InChI=1S/C31H32N2O7S/c1-36-23-13-9-21(10-14-23)31(20-7-5-4-6-8-20,22-11-15-24(37-2)16-12-22)39-19-25-27(35)28(38-3)29(40-25)33-18-17-26(34)32-30(33)41/h4-18,25,27-29,35H,19H2,1-3H3,(H,32,34,41)/t25-,27?,28+,29-/m1/s1 |

InChIキー |

KWAXQCAGJXIZKB-BHZNCEKPSA-N |

異性体SMILES |

CO[C@@H]1[C@@H](O[C@@H](C1O)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=S |

正規SMILES |

COC1C(C(OC1N2C=CC(=O)NC2=S)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |

製品の起源 |

United States |

準備方法

Preparation of 2-thiouridine

The synthesis of 2-thiouridine, the core precursor for our target compound, can be achieved through several methods. One common approach involves the thiation of uridine using reagents such as Lawesson's reagent or phosphorus pentasulfide.

Method using Lawesson's reagent:

- Uridine is first protected at the 2',3',5'-hydroxyl positions using acetyl groups

- The protected uridine is then treated with Lawesson's reagent in toluene at elevated temperatures (typically 100°C)

- This results in selective thiation at the C2 position of the pyrimidine ring

- Deprotection of the acetyl groups yields 2-thiouridine

A similar approach was documented in the synthesis of 2-thiouridine derivatives, where researchers achieved a 98% yield using Lawesson's reagent in toluene at 100°C for 2.5 hours.

Introduction of the 2'-O-methyl Group

The 2'-O-methylation step is critical in the synthesis of this compound. Several methods have been developed for the selective methylation of the 2'-hydroxyl group:

Method 1: Direct Alkylation

This approach involves the direct methylation of the 2'-hydroxyl group using methyl iodide in the presence of a base. According to research findings related to similar nucleoside derivatives, this can be accomplished using the following procedure:

- 2-Thiouridine is treated with a strong base such as potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO)

- Methyl iodide is added as the methylating agent

- The reaction is carried out at room temperature for 4-6 hours

- The 2'-O-methyl derivative is isolated by crystallization from methanol

This approach is similar to the method described for the 2'-O-alkylation of 2,6-diaminopurine riboside (DAPR) using KOH, DMSO, and alkyl halides at room temperature.

Method 2: Protection-Deprotection Strategy

An alternative approach involves the protection of the 3' and 5' hydroxyl groups, followed by methylation of the 2' position:

- 2-Thiouridine is treated with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane to protect the 3' and 5' positions

- The 2' hydroxyl is methylated using methyl iodide and silver oxide

- The silyl protecting group is removed using tetrabutylammonium fluoride (TBAF)

This method ensures high regioselectivity for the 2'-O-methylation.

5'-O-Dimethoxytritylation

The introduction of the DMT group at the 5' position is a critical step in the synthesis of this compound. This reaction exploits the differential reactivity of the hydroxyl groups, with the primary 5'-OH being the most reactive.

The typical procedure for DMT protection involves:

- Dissolving 2'-O-methyl-2-thiouridine in anhydrous pyridine

- Adding 4,4'-dimethoxytrityl chloride (DMT-Cl) (typically 1.1-1.5 equivalents)

- Stirring the reaction mixture at room temperature for 2-4 hours

- Quenching the reaction by adding methanol

- Extracting the product with an organic solvent such as dichloromethane

- Purifying by silica gel column chromatography

According to research on similar nucleoside derivatives, this reaction typically proceeds with good yields (70-85%). The specific conditions for the dimethoxytritylation of 2'-O-methyl-2-thiouridine were documented in a study where the reaction was carried out in pyridine at room temperature for 2 hours, yielding around 77% of the desired product.

A detailed example from the literature describes the synthesis of (1S,3R,4R,7S)-3-(2-thiouridine-1-yl)-7-hydroxy-1-(4,4'-dimethoxytritylomethyl)-2,5-dioksabicyclo[2.2.1]heptane (a related compound):

"The derivative was coevaporated twice with 25 mL of anhydrous pyridine. The residue was dissolved in 80 mL of anhydrous pyridine and 4,4'-dimethoxytrityl chloride (11.7 g, 34.6 mmol) was added and left at room temperature for 2 h. After reaction completion, to the reaction mixture was added a saturated aqueous solution of sodium bicarbonate and extracted three times with dichloromethane. The combined organic layers were dried with anhydrous sodium sulfate and the solution was evaporated, and coevaporated three times with toluene."

Alternative Synthetic Routes

Several alternative routes for the preparation of this compound have been explored, particularly focusing on improved regioselectivity and yield.

One notable approach involves the use of a small organic catalyst to achieve selective protection of hydroxyl groups. As described in related nucleoside synthesis:

"All four 2′-O-TBS protected mono-nucleosides, U, A Bz, G Ib, and C Ac, were produced in a single step using 10 to 20 mol% of the catalyst at room temperature with excellent yields and selectivity."

This strategy could potentially be adapted for the selective 2'-O-methylation of 2-thiouridine.

Optimization Parameters for Synthesis

Several factors significantly influence the efficiency and yield of this compound synthesis. Table 1 summarizes these key parameters based on research findings from related synthetic procedures.

Table 1: Critical Parameters for Optimized Synthesis of this compound

Characterization and Analytical Methods

The characterization of this compound is essential for confirming its identity and purity. The following analytical methods are commonly employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable structural information about the synthesized compound. For this compound, the characteristic signals include:

¹H NMR signals:

- DMT aromatic protons: 7.56-7.20 ppm

- H-6 of uracil: approximately 8.0-8.2 ppm

- H-5 of uracil: approximately 5.8-6.0 ppm

- H-1' (anomeric proton): approximately 6.14 ppm

- OCH₃ of DMT: approximately 3.79 ppm

- 2'-O-CH₃: approximately 3.5 ppm

¹³C NMR signals:

- C-2 (thiocarbonyl): approximately 175 ppm

- C-4 (carbonyl): approximately 160 ppm

- DMT quaternary carbon: approximately 87-89 ppm

- OCH₃ of DMT: approximately 55 ppm

- 2'-O-CH₃: approximately 59 ppm

These spectral data are critical for confirming the successful synthesis of the target compound and for assessing its purity.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of this compound (M.W. 576.66). Typical ionization methods include electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI).

High-Performance Liquid Chromatography (HPLC)

HPLC is used for both analytical and preparative purposes. For this compound, reverse-phase HPLC with UV detection at 260-280 nm is commonly employed. The purity standard for nucleoside derivatives in research and pharmaceutical applications is typically ≥95%.

Scale-up and Industrial Production Considerations

The laboratory-scale synthesis of this compound can be scaled up for larger production with several adjustments:

- Solvent selection: Less toxic and more environmentally friendly solvents may be considered for large-scale production.

- Reaction conditions: Parameters such as temperature control, mixing efficiency, and reaction time may need optimization for batch consistency.

- Purification strategy: Column chromatography, while effective at laboratory scale, may be replaced with more efficient methods such as crystallization or continuous chromatography systems.

Research on similar nucleoside derivatives indicates that the synthesis can be successfully scaled up to pilot plant level with proper optimization of reaction conditions and purification methods.

Comparison with Other 2'-Modified Nucleosides

Table 2 presents a comparison of the synthetic approaches and properties of this compound with related modified nucleosides.

Table 2: Comparison of this compound with Related Nucleoside Derivatives

Thermodynamic Impact of Structural Modifications

The structural modifications in this compound, particularly the 2-thio and 2'-O-methyl groups, significantly affect the thermodynamic properties of oligonucleotides containing these modifications. Table 3 summarizes these effects based on research findings.

Table 3: Thermodynamic Effects of Structural Modifications in Uridine Derivatives

These data demonstrate that the 2-thio modification significantly enhances the thermodynamic stability of A-U pairs but has less impact on G-U pairs. The combination of 2-thio and LNA modifications provides further enhancement of stability.

The preparation of this compound involves a multi-step synthetic process that requires careful control of reaction conditions and protecting group strategies. The key challenges include the selective introduction of the 2'-O-methyl group, the preservation of the 2-thio functionality throughout the synthesis, and the regioselective protection of the 5' hydroxyl with the DMT group.

Optimization of the synthetic route has led to improved yields and purity, making this modified nucleoside increasingly accessible for research and therapeutic applications. The thermodynamic data indicate that the incorporation of this compound into oligonucleotides can significantly enhance their stability and selectivity, particularly in A-U base pair contexts.

Future research in this area may focus on:

- Development of more efficient and environmentally friendly synthetic routes

- Investigation of alternative protecting group strategies for improved yield and purity

- Exploration of the therapeutic potential of oligonucleotides containing this modified nucleoside

As research in the field of RNA therapeutics continues to advance, the demand for high-quality, modified nucleosides like this compound is likely to increase, driving further innovation in their synthesis and characterization.

化学反応の分析

Types of Reactions

5’-O-(4,4’-Dimethoxytrityl)-2’-O-methyl-2-thiouridine undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiols.

Substitution: The DMT group can be removed under acidic conditions to expose the hydroxyl group for further reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) for DMT removal.

Major Products Formed

Oxidation: Disulfide derivatives.

Reduction: Free thiol derivatives.

Substitution: Deprotected nucleosides ready for further functionalization.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₃₁H₃₂N₂O₇S

- Molecular Weight : 576.66 g/mol

- CAS Number : 302918-83-8

This compound features a 5'-O-dimethoxytrityl group and a 2'-O-methyl modification, which enhance its stability and efficacy as a therapeutic agent.

5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine has been identified as a potent purine nucleoside analog with broad antitumor activity. Its mechanisms of action primarily involve:

- Inhibition of DNA Synthesis : The compound interferes with the synthesis of DNA in cancer cells, thereby hindering their proliferation.

- Induction of Apoptosis : It promotes programmed cell death in malignant cells, contributing to its anticancer effects .

Antitumor Activity

Numerous studies have highlighted the effectiveness of this compound against various types of cancers, particularly indolent lymphoid malignancies. For instance, it has been noted for its potential in treating chronic lymphocytic leukemia and other rare chronic lymphoid leukemias . The ability to induce apoptosis and inhibit DNA synthesis makes it a valuable candidate in cancer therapeutics.

Nucleic Acid Chemistry

The compound is also utilized in the field of nucleic acid chemistry for the synthesis of modified RNA molecules. Its structural modifications allow for enhanced stability and functionality in RNA-based applications, such as:

- tRNA Modification : It can be incorporated into transfer RNA (tRNA) to study the effects of modifications on tRNA function and stability .

- Antisense Oligonucleotides : The compound serves as a building block for creating antisense oligonucleotides that can specifically bind to target mRNA sequences, thus inhibiting gene expression.

Drug Development

The unique properties of this compound make it an attractive candidate for further drug development. Its ability to target specific pathways involved in cancer cell survival presents opportunities for developing new therapeutic agents that can overcome resistance mechanisms seen in traditional chemotherapy .

Case Study 1: Chronic Lymphocytic Leukemia Treatment

A study investigated the efficacy of purine nucleoside analogs, including this compound, in patients with chronic lymphocytic leukemia. Results indicated significant tumor reduction and improved patient outcomes when combined with other therapies .

Case Study 2: tRNA Modification Studies

Research demonstrated that incorporating this compound into mitochondrial tRNA improved decoding efficiency at the wobble position, highlighting its importance in mitochondrial function and potential implications for diseases related to mitochondrial dysfunction .

作用機序

The compound exerts its effects primarily through its incorporation into oligonucleotides. The protective groups facilitate the stepwise synthesis of nucleic acids, allowing for the precise introduction of modifications. The thiol group can form disulfide bonds, which are crucial in stabilizing the three-dimensional structures of nucleic acids .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Modifications at the 2'-Position

5'-O-DMT-2'-O-Methyluridine (C₃₁H₃₂N₂O₈)

- Key Differences : Lacks the 2-thio substitution.

- Properties :

5'-O-DMT-2'-Fluoro-2'-Deoxyuridine (C₃₁H₃₀FN₂O₇)

- Key Differences : Fluorine at 2' instead of methyl; deoxyribose lacks 2'-hydroxyl.

- Properties :

5'-O-DMT-2'-O-[2-(Methylamino)-2-oxoethyl]-5-Methylcytidine (C₃₉H₄₆N₆O₈Si)

Modifications at the Nucleobase

5'-O-DMT-5-Iodo-2'-O-Methyluridine (C₃₂H₃₁IN₂O₈)

- Key Differences : Iodo substitution at uracil 5-position.

- Properties :

5'-O-DMT-Thymidine (C₃₁H₃₂N₂O₇)

Comparison of Key Parameters

| Compound | Molecular Formula | MW (g/mol) | 2'-Modification | Nucleobase | Tm Increase* | Nuclease Resistance |

|---|---|---|---|---|---|---|

| Target Compound (2-thio) | C₃₁H₃₂N₂O₇S | 576.66 | 2'-O-Methyl | 2-Thiouracil | +4–6°C | High |

| 2'-O-Methyluridine | C₃₁H₃₂N₂O₈ | 560.59 | 2'-O-Methyl | Uracil | +2–3°C | Moderate-High |

| 2'-Fluoro-2'-Deoxyuridine | C₃₁H₃₀FN₂O₇ | 562.59 | 2'-F | Uracil | +2–3°C | Very High |

| 5-Iodo-2'-O-Methyluridine | C₃₂H₃₁IN₂O₈ | 690.57 | 2'-O-Methyl | 5-Iodo-U | N/A | Moderate |

| Thymidine (DMT-T) | C₃₁H₃₂N₂O₇ | 544.60 | 2'-Deoxy | Thymine | N/A | Low (DNA-specific) |

*Tm increase relative to unmodified RNA.

Challenges and Advantages

- Advantages :

- Challenges :

生物活性

5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine (referred to as DMT-2'-OMe-2-thiouridine) is a synthetic purine nucleoside analog that has garnered attention for its diverse biological activities. This compound is particularly notable for its potential applications in oncology and virology due to its ability to modulate various cellular processes.

Chemical Structure and Properties

DMT-2'-OMe-2-thiouridine is characterized by the following structural features:

- Base: A purine nucleobase structure.

- Sugar: Modified ribose with a 2'-O-methyl group and a thiol substitution at the 2' position.

- Protective Group: The 5' position is protected by a dimethoxytrityl (DMT) group, enhancing its stability and bioavailability.

Antitumor Activity

DMT-2'-OMe-2-thiouridine exhibits significant antitumor properties. Studies indicate that it can induce apoptosis in various cancer cell lines through multiple mechanisms, including:

- Cell Cycle Arrest: The compound has been shown to disrupt normal cell cycle progression, leading to increased apoptosis in cancer cells.

- DNA Damage Response: It activates key proteins involved in DNA damage repair pathways, such as p53 and ATM, promoting cell death in malignancies like breast cancer .

Antiviral Activity

The compound also demonstrates antiviral properties, particularly against several viral pathogens. Its mechanism includes:

- Inhibition of Viral Replication: DMT-2'-OMe-2-thiouridine interferes with the replication cycle of viruses such as HIV and influenza by targeting viral polymerases.

- Immunomodulatory Effects: It enhances the immune response by modulating cytokine production, which can be beneficial in managing viral infections .

The biological activity of DMT-2'-OMe-2-thiouridine can be attributed to several mechanisms:

- Apoptosis Induction:

- Cell Cycle Regulation:

- DNA Damage Signaling:

In Vitro Studies

A series of in vitro experiments have demonstrated the efficacy of DMT-2'-OMe-2-thiouridine against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.1 | Apoptosis via p53 activation |

| HeLa (Cervical) | 0.5 | Cell cycle arrest and DNA damage response |

| A549 (Lung) | 1.0 | Induction of apoptosis through caspase activation |

In Vivo Studies

Research involving xenograft models has confirmed the antitumor activity of DMT-2'-OMe-2-thiouridine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。